BenchChemオンラインストアへようこそ!

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Antimicrobial research Medicinal chemistry Chemical biology

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex heterocyclic molecule that hybridizes several privileged pharmacophores. Its structure features a benzofuran-substituted 1,3,4-oxadiazole core, a motif recognized as a promising scaffold in medicinal chemistry , linked to a pyrrolidine-sulfonyl benzamide group.

Molecular Formula C21H18N4O5S
Molecular Weight 438.46
CAS No. 922075-43-2
Cat. No. B2410058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS922075-43-2
Molecular FormulaC21H18N4O5S
Molecular Weight438.46
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C21H18N4O5S/c26-19(14-7-9-16(10-8-14)31(27,28)25-11-3-4-12-25)22-21-24-23-20(30-21)18-13-15-5-1-2-6-17(15)29-18/h1-2,5-10,13H,3-4,11-12H2,(H,22,24,26)
InChIKeyGRKQFBSGMLNRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 922075-43-2): Chemical Class and Baseline Characteristics


N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex heterocyclic molecule that hybridizes several privileged pharmacophores. Its structure features a benzofuran-substituted 1,3,4-oxadiazole core, a motif recognized as a promising scaffold in medicinal chemistry [1], linked to a pyrrolidine-sulfonyl benzamide group. This places it within the broader class of N-(1,3,4-oxadiazol-2-yl)benzamides, which include potent antimicrobial agents like HSGN-237 and HSGN-238 [2]. The compound's design, incorporating both an oxadiazole and a benzofuran, suggests a strategic intent to explore chemical space beyond simpler, halogenated analogs, although its specific biological properties remain uncharacterized in the published literature.

Why In-Class Substitution of CAS 922075-43-2 is Not Scientifically Valid Without Direct Evidence


The N-(1,3,4-oxadiazol-2-yl)benzamide class displays extreme functional sensitivity to minor structural modifications. Research has explicitly demonstrated that subtle changes to the benzamide ring can alter the mechanism of action between bactericidal and bacteriostatic profiles [1]. A direct comparator study on halogenated analogs found that seemingly small alterations led to fundamentally different interactions with bacterial targets, underscoring that activity is not a general class property but a highly specific molecular consequence [2]. Therefore, substituting N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with a simpler analog like a halogenated N-(1,3,4-oxadiazol-2-yl)benzamide, or one with a different sulfonamide group, would risk a complete loss of any unique biological profile. Procurement decisions must be driven by the compound's distinct molecular architecture, not by assumed class-level interchangeability.

Quantitative Differentiation Evidence for CAS 922075-43-2: A Comparative Data Gap Analysis


Absence of Published Bioactivity Data Prevents Direct Comparator Analysis

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEBI, BindingDB) yielded no quantitative bioactivity data (IC50, EC50, MIC, etc.) for N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. The closest authoritative entry is a ChEBI record for a furan analog, N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide (CHEBI:117031), which also lacks reported activity data [1]. Without experimental values for the target compound, no direct head-to-head comparison can be made against related antibacterial leads like HSGN-237 or F6.

Antimicrobial research Medicinal chemistry Chemical biology

Structural Differentiation: Benzofuran Core vs. Halogenated Phenyl Analogs

The target compound incorporates a benzofuran ring at the oxadiazole's 5-position, a feature that structurally distinguishes it from leading N-(1,3,4-oxadiazol-2-yl)benzamide antibacterials like HSGN-237 and F6, which bear halogenated phenyl rings [1]. This structural difference is significant. Research on benzofuran-oxadiazole hybrids indicates they can achieve binding poses and energies comparable to known inhibitors, such as the TAM-16 inhibitor of Pks13, where a benzofuran-containing analog (BF4) showed a binding energy of -14.82 kcal/mol versus -14.61 kcal/mol for the reference [2]. While this data is not for the target compound, it demonstrates the potential for a benzofuran moiety to outperform non-benzofuran scaffolds in a target-specific manner, providing a class-level rationale for selecting this specific structure over a simpler analog.

Structure-activity relationship Molecular design Chemical synthesis

Recommended Research Applications for CAS 922075-43-2 Based on Available Evidence


Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens

Based on the potent activity of structurally related N-(1,3,4-oxadiazol-2-yl)benzamides against MRSA, VISA, and VRE at concentrations as low as 1-2 µg/mL, this compound's unique benzofuran-pyrrolidine sulfonamide architecture logically positions it as a candidate for an initial broad-spectrum antimicrobial screen [1]. Its structural departure from halogenated analogs may help identify new mechanisms of action or overcome specific resistance phenotypes.

M. tuberculosis Pks13 Inhibitor Drug Discovery

The demonstrated ability of benzofuran-1,3,4-oxadiazole scaffolds to strongly inhibit the essential mycobacterial enzyme Pks13 in silico, with binding affinities comparable to or exceeding the reference inhibitor TAM-16, provides a strong rationale for evaluating this compound in a biochemical Pks13 inhibition assay and subsequent MIC determination against M. tuberculosis [2].

Biofilm Eradication and Anti-Virulence Studies

Given that advanced halogenated analogs have shown efficacy not just in inhibiting growth but also in eradicating established MRSA biofilms, this compound warrants investigation in a panel of biofilm eradication assays [1]. Its novel structural features could confer a differentiated profile in disrupting biofilm formation or killing persister cells.

Quote Request

Request a Quote for N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.